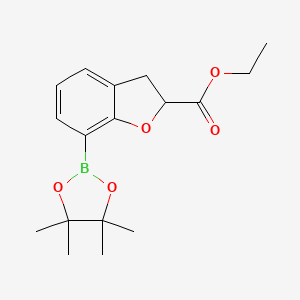

![molecular formula C19H23NO3 B2462679 4-((2,6-dimethylmorpholino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 848748-12-9](/img/structure/B2462679.png)

4-((2,6-dimethylmorpholino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-Dimethylmorpholine” is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients . It serves primarily as a building block for pharmaceutical ingredients . “4-(2,6-dimethylmorpholino)-2-methoxyaniline” is another compound that has a molecular formula of C13H20N2O2 .

Molecular Structure Analysis

The molecular weight of “4-(2,6-dimethylmorpholino)-2-methoxyaniline” is 236.310 Da . The structure of “2,6-Dimethylmorpholine” is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,6-dimethylmorpholino)-2-methoxyaniline” include a density of 1.1±0.1 g/cm3, boiling point of 409.8±45.0 °C at 760 mmHg, and a flash point of 201.6±28.7 °C .

Aplicaciones Científicas De Investigación

Green Synthetic Methods

The synthesis of chromene derivatives, including structures similar to the compound , has been explored using green chemistry approaches. For example, the use of nano-kaoline/BF3/Fe3O4 as a superparamagnetic nanocatalyst offers a solvent-free, high-yield, and eco-friendly method for synthesizing 4H-chromenes through a domino Knoevenagel-Michael-cyclization reaction. This approach underscores the compound's relevance in developing sustainable synthetic strategies for heterocyclic compounds with potential biological activities (Mohammadipour, Bamoniri, & Mirjalili, 2020).

Biological Activities and Structural Analysis

Chromene derivatives have been associated with a wide range of biological activities, including antioxidant, antibacterial, antiviral, antifungal, and antitumor properties. Studies on prenylated orcinol derivatives from Rhododendron dauricum revealed significant inhibitory effects on histamine release, a crucial factor in allergic responses (Iwata et al., 2004). Additionally, the crystal structure analysis of chromene compounds provides insights into their conformational preferences and potential interaction mechanisms within biological systems (Inglebert et al., 2014).

Mannich Bases and Their Biological Implications

The synthesis of Mannich bases from chromene derivatives, specifically targeting positions on the cyclopenta[c]chromen-4-one scaffold, has been explored for their potential in modulating central and peripheral nervous system activities. These compounds have been predicted to possess tranquilizing and neuroleptic properties, highlighting the therapeutic potential of modified chromene structures (Garazd et al., 2003).

Anticancer Applications

Synthetic efforts to create chromene derivatives for anticancer research are notable, with specific compounds designed to investigate structure-activity relationships of antitumor antibiotics. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate aims to facilitate the study of renieramycin M analogs, contributing to the development of new antitumor agents (Li et al., 2013).

Propiedades

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-12-9-20(10-13(2)22-12)11-16-8-19(21)23-18-7-15-5-3-4-14(15)6-17(16)18/h6-8,12-13H,3-5,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLJSJHCTZBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,6-dimethylmorpholino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

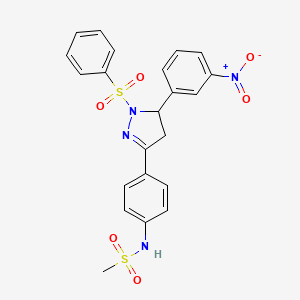

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)

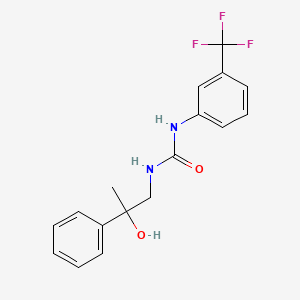

![(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2462601.png)

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2462605.png)

![7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2462606.png)

![2-[4-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B2462608.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2462609.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2462610.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2462616.png)

![1-[(Pentan-3-ylidene)amino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2462618.png)